4-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromine atom at the 4th position and a nitro group at the 6th position on the benzothiazole ring, along with a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the nitration of 1,3-benzothiazole to introduce the nitro group, followed by bromination to add the bromine atom. The final step involves the formation of the benzamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-bromo-N-(6-amino-1,3-benzothiazol-2-yl)benzamide.
Scientific Research Applications
4-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(6-amino-1,3-benzothiazol-2-yl)benzamide
- 4-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
- 4-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide
Uniqueness
4-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of both a bromine atom and a nitro group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3O3S/c15-9-3-1-8(2-4-9)13(19)17-14-16-11-6-5-10(18(20)21)7-12(11)22-14/h1-7H,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGCCAZVEACDGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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